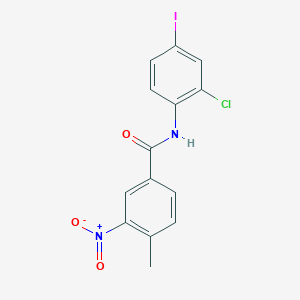![molecular formula C19H19F2N3O3 B6068531 N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B6068531.png)
N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a difluoromethylphenoxy group, a pyridinylmethyl group, and a pyrrolidinylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Synthesis of 2,3-difluoro-4-methylphenol: This can be achieved through the fluorination of 4-methylphenol using a suitable fluorinating agent.
Formation of 2-(2,3-difluoro-4-methylphenoxy)pyridine: This involves the reaction of 2,3-difluoro-4-methylphenol with 3-chloropyridine in the presence of a base such as potassium carbonate.
Preparation of the pyrrolidinylacetamide moiety: This can be synthesized by reacting 2-pyrrolidinone with bromoacetic acid in the presence of a base.
Coupling of the intermediates: The final step involves coupling the 2-(2,3-difluoro-4-methylphenoxy)pyridine with the pyrrolidinylacetamide moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the difluoromethylphenoxy group, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
- N-[[2-(2,3-difluorophenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
- N-[[2-(4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
- N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)propionamide
Uniqueness: The presence of the difluoromethylphenoxy group in N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack the difluoromethyl group or have different substituents on the aromatic rings.
属性
IUPAC Name |
N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-11-4-6-14(18(21)17(11)20)27-19-12(3-2-8-22-19)10-23-16(26)9-13-5-7-15(25)24-13/h2-4,6,8,13H,5,7,9-10H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXDCXMHSRKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CC3CCC(=O)N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6068453.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6068466.png)
![ethyl 4-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6068469.png)
![3-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6068476.png)
![methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B6068483.png)
![2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B6068490.png)
![1-(cyclobutylmethyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6068497.png)

![3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6068505.png)
![N-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6068519.png)
![3-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6068525.png)

![2-(2-chlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B6068546.png)
![ethyl 5-{[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6068551.png)
